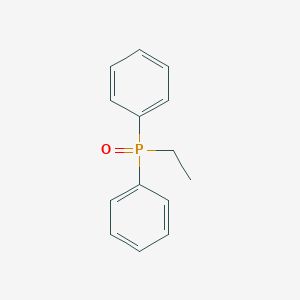

Oxyde d’éthyldiphénylphosphine

Vue d'ensemble

Description

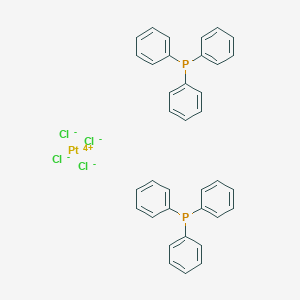

Ethyldiphenylphosphine oxide is a chemical compound with the formula C14H15OP . It has a molecular weight of 230.2421 .

Molecular Structure Analysis

The molecular structure of Ethyldiphenylphosphine oxide consists of 14 carbon atoms, 15 hydrogen atoms, and 1 phosphorus atom . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

Ethyldiphenylphosphine oxide can act as a reactant in various reactions. For example, it can be used in the regioselective lactonization of unsymmetrical 1,4-diols, synthesis of a nanostructured dioxomolybdenum (VI) catalyst for liquid-phase epoxidation of olefins, reduction of tertiary phosphine oxides with DIBAL-H, and diphenylphosphineyl-mediated synthesis of ketones .Applications De Recherche Scientifique

Oxyde d’éthyldiphénylphosphine : une analyse complète des applications de la recherche scientifique : L’this compound est un composé organophosphoré polyvalent avec plusieurs applications uniques dans la recherche scientifique. Vous trouverez ci-dessous des sections détaillées axées sur six applications distinctes :

Catalyse

L’this compound sert de réactif dans la synthèse de catalyseurs nanostructurés de dioxomolybdène(VI) pour l’époxydation en phase liquide des oléfines. Cette application met en évidence son rôle dans la facilitation des réactions chimiques en augmentant la vitesse de réaction sans être consommé dans le processus .

Synthèse organique

Le composé est utilisé dans la lactonisation régiosélective des 1,4-diols non symétriques, ce qui met en évidence son utilité dans la synthèse précise de molécules organiques complexes .

Réactions de réduction

Il sert de substrat pour la réduction des oxydes de phosphines tertiaires avec l’hydrure de diisobutylaluminium (DIBAL-H), ce qui indique son importance dans la manipulation des composés contenant du phosphore .

Synthèse des cétones

L’this compound est impliqué dans la synthèse de cétones catalysée par la diphénylphosphinyle, ce qui démontre son application dans la formation d’intermédiaires organiques clés .

Chimie de coordination

En tant que ligand, il a des applications potentielles en chimie de coordination, où il peut se coordonner avec divers centres métalliques, influençant la réactivité et la stabilité des complexes métalliques. Cette propriété est cruciale pour le développement de nouveaux matériaux et l’étude de la réactivité des métaux .

Séparation des actinides

Les caractéristiques structurelles du composé lui permettent d’être utilisé dans les séparations des actinides, sondant les caractéristiques essentielles nécessaires pour une meilleure sélectivité des séparations. Cette application est importante pour la gestion et le recyclage des déchets nucléaires .

Chaque application démontre le rôle polyvalent du composé dans l’avancement de la recherche scientifique dans divers domaines.

Pour plus de détails sur chaque application, veuillez vous reporter aux références fournies.

MilliporeSigma - Ethyldiphenylphosphine oxide Springer - Aminophosphine Oxides: A Platform for Diversified Functions Santa Cruz Biotechnology - Ethyldiphenylphosphine oxide

Safety and Hazards

Orientations Futures

While many phosphine oxides have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .

Mécanisme D'action

Target of Action

Ethyldiphenylphosphine oxide is a specialized organophosphorus compound with potential as a ligand in coordination chemistry . Its structure, featuring both alkyl and aryl groups attached to phosphorus, allows it to coordinate with various metal centers . These metal centers can be considered as the primary targets of Ethyldiphenylphosphine oxide.

Mode of Action

The interaction of Ethyldiphenylphosphine oxide with its targets influences the reactivity and stability of metal complexes . This coordination is central to studies on catalysis, where Ethyldiphenylphosphine oxide-modified catalysts are examined for their efficiency in facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .

Result of Action

Ethyldiphenylphosphine oxide’s action results in the formation of metal complexes that can facilitate various catalytic reactions . These reactions can lead to the formation of new compounds, influencing the overall chemical environment. The specific molecular and cellular effects would depend on the nature of the reaction and the context in which it is used.

Analyse Biochimique

Biochemical Properties

Ethyldiphenylphosphine oxide’s structure allows it to coordinate with various metal centers, influencing the reactivity and stability of metal complexes . This coordination is central to studies on catalysis, where ethyldiphenylphosphine oxide-modified catalysts are examined for their efficiency in facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .

Molecular Mechanism

It is known to coordinate with various metal centers, influencing the reactivity and stability of metal complexes

Propriétés

IUPAC Name |

[ethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTGKEBIBGSCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169577 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-57-9 | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLDIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB83WF95OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Ethyldiphenylphosphine oxide?

A1: Ethyldiphenylphosphine oxide (C14H15OP) features a central phosphorus atom with a distorted tetrahedral geometry. This phosphorus atom is bonded to an oxygen atom (P=O bond length: 1.484 Å []), two phenyl groups (P-C bond lengths: 1.796 - 1.800 Å []), and an ethyl group. The O-P-C bond angles range from 111.6° to 114.1°, while the C-P-C angles are between 105.2° and 107.5° [].

Q2: How can Ethyldiphenylphosphine oxide be synthesized?

A2: One synthetic route involves the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide []. Another method utilizes the reaction of ethyldiphenylphosphine oxide with butyl-lithium and benzaldehyde, followed by elimination of diphenylphosphinate ion in a basic environment to yield the desired product [].

Q3: What is the significance of the configurational stability of lithiated Ethyldiphenylphosphine oxide in organic synthesis?

A3: Research suggests that lithiated Ethyldiphenylphosphine oxide is not configurationally stable in tetrahydrofuran (THF) at -78°C, a common reaction condition []. This lack of stability is evident in its rapid reaction with aldehydes like phenylalanine-derived aldehyde, resulting in the formation of all four possible diastereoisomeric alcohols []. This information is crucial for synthetic chemists planning to utilize this compound in stereoselective reactions.

Q4: Can Ethyldiphenylphosphine oxide act as a synthetic equivalent for other compounds?

A4: Yes, 2-phenoxyethyldiphenylphosphine oxide, a readily available compound, can be used as a convenient equivalent for diphenylvinylphosphine oxide in nucleophilic addition reactions []. This approach allows for the synthesis of β-functionalized ethyldiphenylphosphine oxides by reacting with various PH- and NH-nucleophiles in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide [].

Q5: Are there any applications of Ethyldiphenylphosphine oxide derivatives in material science?

A5: Yes, Ethyldiphenylphosphine oxide derivatives have shown promise in developing highly sensitive luminescent temperature probes []. For example, lanthanide(III) complexes chemically bonded to ethyldiphenylphosphine oxide-functionalized polydimethylsiloxane exhibit a high relative thermal sensitivity, making them suitable for temperature sensing applications within a specific temperature range [].

Q6: Does Ethyldiphenylphosphine oxide participate in coordination chemistry?

A6: Ethyldiphenylphosphine oxide can act as a ligand in coordination complexes. It coordinates to metal centers through its oxygen atom, as seen in the formation of Pd(II) and Pt(II) complexes []. The specific coordination geometry and resulting complex properties depend on factors such as the metal ion, ancillary ligands, and reaction conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)

![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)

![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)